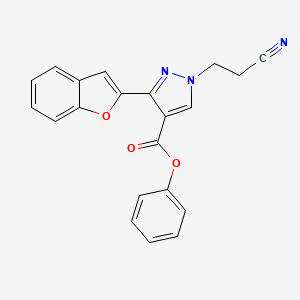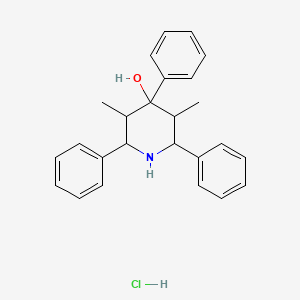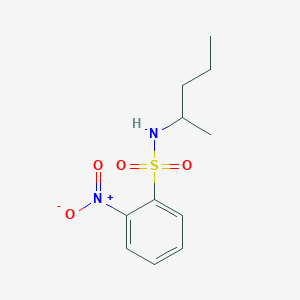
3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide), also known as SBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SBBS is a sulfonamide-based compound that contains two benzene rings and a sulfonamide group, making it a versatile molecule for different applications.
作用机制
The mechanism of action of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) varies depending on the application. In the case of anti-tumor activity, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells.
In the case of Alzheimer's disease, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) inhibits the activity of acetylcholinesterase, an enzyme that degrades acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to have a variety of biochemical and physiological effects, depending on the application. In the case of anti-tumor activity, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to decrease the expression of hypoxia-inducible factor 1α, a protein that is involved in the regulation of cell survival and angiogenesis.
In the case of Alzheimer's disease, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to improve cognitive function in animal models of the disease. It has also been shown to decrease the levels of amyloid-β peptide, a protein that is involved in the formation of plaques in the brains of Alzheimer's patients.
实验室实验的优点和局限性
The advantages of using 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) in lab experiments include its high purity, ease of synthesis, and versatility for different applications. However, the limitations of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) include its potential toxicity and the need for further studies to determine its optimal dosage and administration for different applications.
未来方向
There are many potential future directions for the study of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide), including:
1. Further studies on the mechanism of action of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) in different applications, including anti-tumor activity and Alzheimer's disease.
2. Development of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) derivatives with improved potency and selectivity for different targets.
3. Investigation of the potential of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) as a component of self-healing materials.
4. Studies on the toxicity and pharmacokinetics of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) in animal models and humans.
5. Development of novel drug delivery systems for 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) to improve its efficacy and reduce its toxicity.
In conclusion, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) is a versatile sulfonamide-based compound that has potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential anti-tumor and Alzheimer's disease activity, as well as its use as a tool in biochemistry and materials science. However, further studies are needed to determine its optimal dosage, toxicity, and pharmacokinetics, as well as its potential future applications.
合成方法
The synthesis of 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) involves the reaction of 6-chlorobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature, and the product is obtained after purification using column chromatography. The yield of the synthesis is around 60-70%, and the purity of the product can be confirmed using NMR and mass spectroscopy.
科学研究应用
3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In biochemistry, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been used as a tool to study the mechanism of action of various enzymes, including carbonic anhydrase and β-lactamase. It has also been shown to be an effective inhibitor of the enzyme N-myristoyltransferase, which is involved in the regulation of protein function.
In materials science, 3,3'-sulfonylbis(N-benzyl-6-chlorobenzenesulfonamide) has been studied as a potential component of self-healing materials, as it can form reversible bonds with other molecules in the presence of heat or pressure.
属性
IUPAC Name |
N-benzyl-5-[3-(benzylsulfamoyl)-4-chlorophenyl]sulfonyl-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O6S3/c27-23-13-11-21(15-25(23)38(33,34)29-17-19-7-3-1-4-8-19)37(31,32)22-12-14-24(28)26(16-22)39(35,36)30-18-20-9-5-2-6-10-20/h1-16,29-30H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWGGKAXWHIFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)

![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
